(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol

Stereoselective Synthesis Chiral Building Blocks Procurement QA/QC

(E)-3-(2,4-Dichlorophenyl)prop-2-en-1-ol (CAS 148775-23-9) is a stereochemically defined, dichlorinated cinnamyl alcohol derivative with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol. It features a 2,4-dichlorophenyl ring attached to a trans-configured allylic alcohol side chain.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
Cat. No. B13640401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol
Molecular FormulaC9H8Cl2O
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C=CCO
InChIInChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2/b2-1+
InChIKeyUDPMVWJTVXNMOD-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(2,4-Dichlorophenyl)prop-2-en-1-ol – Key Physicochemical & Structural Profile for Procurement Specification


(E)-3-(2,4-Dichlorophenyl)prop-2-en-1-ol (CAS 148775-23-9) is a stereochemically defined, dichlorinated cinnamyl alcohol derivative with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol [1]. It features a 2,4-dichlorophenyl ring attached to a trans-configured allylic alcohol side chain. The compound is a colorless to pale yellow liquid with a computed XLogP3 of 2.8, one hydrogen bond donor, and a topological polar surface area of 20.2 Ų [1]. It is primarily utilized as a synthetic intermediate in agrochemical research, particularly for herbicidal candidates, and is also investigated in medicinal chemistry contexts .

Why (E)-3-(2,4-Dichlorophenyl)prop-2-en-1-ol Cannot Be Replaced by Its Closest Analogs in Research Supply Chains


Generic substitution of this compound with its positional isomers (e.g., 2,6-dichloro or 3,4-dichloro variants) or with the stereochemically ambiguous mixture (CAS 1504-59-2) carries significant risk of altered reactivity and biological readout. The specific 2,4-dichloro substitution pattern creates a unique electronic environment on the aromatic ring, directing electrophilic aromatic substitution and influencing the acidity of the allylic alcohol differently than other dichloro isomers [1]. Comparative supplier data explicitly note that nitro-substituted analogs exhibit decreased antibacterial activity compared to dichloro analogs, underscoring that the identity and position of substituents are not interchangeable for bioactivity . Furthermore, procurement of the undefined (Z/E) mixture instead of the pure (E)-isomer introduces an uncontrolled variable in any stereospecific synthetic sequence where trans geometry is essential.

Quantitative Differentiation Guide for (E)-3-(2,4-Dichlorophenyl)prop-2-en-1-ol Against Comparator Compounds


Stereochemical Identity: Pure (E)-Isomer vs. Unspecified Stereoisomer Mixture (CAS 1504-59-2)

The target compound (CAS 148775-23-9) is explicitly defined as the (E)- or (2E)-isomer with one defined bond stereocenter, confirmed by its IUPAC name and SMILES notation [1]. The alternative CAS 1504-59-2 is often supplied without stereochemical specification, representing a possible mixture of (E) and (Z) isomers . In stereospecific syntheses where the trans-configuration of the double bond directs subsequent chemistry, the use of mixed-isomer material introduces an unquantified variable that can alter reaction yields and product profiles.

Stereoselective Synthesis Chiral Building Blocks Procurement QA/QC

Substitution Pattern Effect: 2,4-Dichloro vs. 2,6-Dichloro Positional Isomer on Lipophilicity-Driven Properties

The 2,4-dichloro substitution pattern places one chlorine ortho and one para to the allylic alcohol side chain, creating a distinct dipole moment and steric profile compared to the 2,6-dichloro isomer, where both chlorines are ortho to the side chain . While identical in molecular formula and weight (C9H8Cl2O, 203.06 g/mol) [1], the different spatial arrangement of electron-withdrawing groups alters the compound's hydrogen bonding capacity and interaction with biological targets. Supplier cross-comparison data notes that the dichloro substitution pattern is associated with maintained antibacterial activity, whereas a para-nitro substitution on the same scaffold decreases such activity .

SAR Studies Lipophilicity Positional Isomer

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Unsubstituted Cinnamyl Alcohol

The target compound has a computed XLogP3 of 2.8 and a Topological Polar Surface Area (TPSA) of 20.2 Ų [1]. Unsubstituted cinnamyl alcohol (CAS 104-54-1, C9H10O) has a lower XLogP3 of approximately 1.9 and a comparable TPSA of 20.2 Ų [2]. The introduction of two chlorine atoms increases lipophilicity by nearly one log unit, which quantitatively predicts approximately 8-fold higher partition into octanol over water, impacting membrane permeability and pharmacokinetic behavior in cell-based assays.

ADME Prediction Physicochemical Profiling Permeability

Application Domain Differentiation: Agrochemical Intermediate vs. Pharmaceutical-Leaning Analogs

The compound is documented as an intermediate in herbicide synthesis, with the dichlorophenyl-allyl alcohol moiety providing growth-inhibitory activity in plants . In contrast, structural analogs like 3-(3,4-dichlorophenyl)prop-2-en-1-ol are more commonly cited in pharmaceutical contexts (e.g., as precursors to chalcone-derived anticancer agents) [1]. This divergent application profile reflects optimization of the 2,4-dichloro substitution for agrochemical target engagement rather than human therapeutic targets.

Agrochemical Synthesis Herbicide Intermediate Industrial Application

Procurement-Driven Application Scenarios for (E)-3-(2,4-Dichlorophenyl)prop-2-en-1-ol


Stereospecific Synthesis of Trans-Configured Agrochemical Intermediates

This compound serves as a key starting material for the preparation of trans-allylic ethers or esters used in herbicide discovery programs. The defined (E)-geometry is critical for the subsequent Claisen rearrangement or stereoretentive transformations required in the synthesis of aryloxy-phenoxypropionate herbicide analogs. Procuring the stereochemically pure material (CAS 148775-23-9) avoids the need for post-synthetic isomer separation that complicates scale-up .

Structure-Activity Relationship (SAR) Studies on Halogenated Cinnamyl Alcohols

As a 2,4-dichlorinated cinnamyl alcohol with a computed LogP of 2.8, this compound is an ideal comparator for systematic SAR campaigns evaluating how chlorine substitution pattern and position influence antimicrobial or antiproliferative activity. Its use alongside the 2,6-dichloro, 3,4-dichloro, and monochloro analogs allows deconvolution of electronic and steric effects in cell-based assays .

Lipophilicity-Controlled Membrane Permeability Studies

With a XLogP3 value of 2.8, this compound is positioned approximately 0.9 log units higher than unsubstituted cinnamyl alcohol (XLogP3 ≈ 1.9), providing a measurable increase in lipophilicity. This makes it a useful tool compound for calibrating permeability models or for testing the effect of incremental lipophilicity on cellular uptake and target engagement in early drug discovery [1].

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